

Genotoxicity Assessment of Hesperetin Dihydrochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hesperetin dihydrochalcone*

Cat. No.: *B191844*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of **Hesperetin dihydrochalcone** (HDC), a flavonoid derivative with emerging applications in the food and pharmaceutical industries. The assessment is based on a comprehensive review of available toxicological data and is presented in comparison to structurally related flavonoids, including its parent compound Hesperetin, and other relevant dihydrochalcones such as Neohesperidin dihydrochalcone (NHDC) and Naringin dihydrochalcone.

Executive Summary

Hesperetin dihydrochalcone has been evaluated by the European Food Safety Authority (EFSA) and was concluded to not raise a concern with respect to genotoxicity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This conclusion is supported by a battery of in vitro genotoxicity studies. This guide summarizes the available data for HDC and compares it with related flavonoid compounds, providing a valuable resource for safety and risk assessment.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for **Hesperetin dihydrochalcone** and its comparators.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

Compound	Test System	Concentration Range	Metabolic Activation (S9)	Result	Reference
Hesperetin dihydrochalcone	S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA	3.16 - 1000 µg/plate	With and Without	Negative	EFSA, 2024
Hesperetin-7-glucoside	S. typhimurium TA98, TA1535, TA100, TA1537 & E. coli WP2 uvrA	Up to 5000 µg/plate	With and Without	Negative	[5]
Hesperetin	Not Specified	Not Specified	Not Specified	Generally considered non-mutagenic	[6]
Neohesperidin dihydrochalcone	Not Specified	Not Specified	Not Specified	No concern for genotoxicity	EFSA
Naringin	Not Specified	Not Specified	Not Specified	Non-genotoxic, potential anti-genotoxic effects	[7][8][9][10] [11][12]

Table 2: In Vitro Micronucleus Assay

Compound	Test System	Concentration Range	Metabolic Activation (S9)	Result	Reference
Hesperetin dihydrochalcone	Mammalian cells	Data not publicly available	With and Without	No concern for genotoxicity	EFSA, 2024
Hesperetin-7-glucoside	Male mice (in vivo)	Up to 2000 mg/kg	N/A	No increase in micronuclei	[6]
Hesperidin	Human lymphocytes	Not Specified	N/A	Antigenotoxic against Diazinon	[13]
Naringin	Human lymphocytes	1, 2, 3 µg/mL	N/A	Non-genotoxic, reduced Bleomycin-induced micronuclei	[9]

Table 3: In Vitro Chromosomal Aberration Assay

Compound	Test System	Concentration Range	Metabolic Activation (S9)	Result	Reference
Hesperetin dihydrochalcone	Mammalian cells	Data not publicly available	With and Without	No concern for genotoxicity	EFSA, 2024
Hesperetin-7-glucoside	Mammalian cells	5000 µg/mL	Not Specified	No clastogenic potential	[6]
Naringin	Human lymphocytes	1, 2, 3 µg/mL	N/A	Non-genotoxic, reduced Bleomycin-induced aberrations	[9]

Experimental Protocols

The following are detailed methodologies for the key genotoxicity assays, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.

- Principle: The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
- Test System: A minimum of five strains of bacteria are typically used, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA or WP2 pKM101, or *S. typhimurium* TA102.

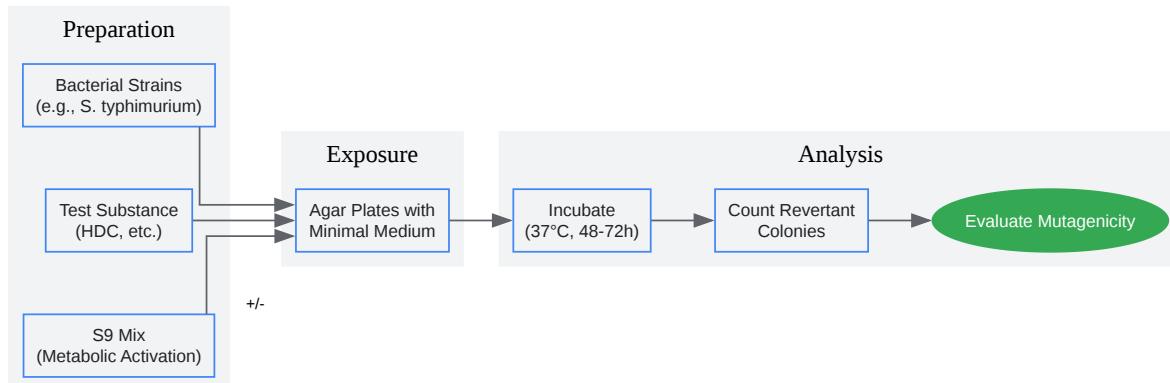
- Procedure:
 - Preparation: The test substance is dissolved in a suitable solvent.
 - Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver). This can be done using the plate incorporation method or the pre-incubation method.
 - Incubation: The plates are incubated at 37°C for 48-72 hours.
 - Scoring: The number of revertant colonies on each plate is counted.
- Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects damage to chromosomes or the mitotic apparatus.

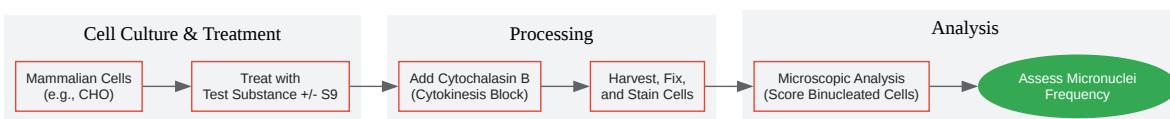
- Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag behind during cell division.
- Test System: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79, CHL/IU, or human peripheral blood lymphocytes, can be used.
- Procedure:
 - Cell Culture and Treatment: Cultured mammalian cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
 - Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

- Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- Evaluation Criteria: A positive response is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

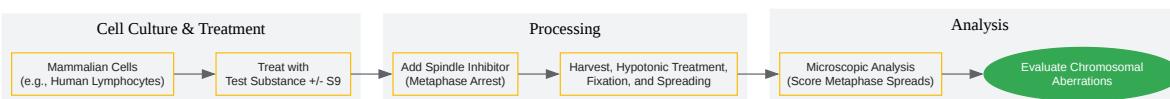

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural damage to chromosomes.

- Principle: The assay evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
- Test System: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.
- Procedure:
 - Cell Culture and Exposure: Cells are treated with at least three concentrations of the test substance, with and without S9 metabolic activation.
 - Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
 - Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
 - Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. At least 200 metaphases per concentration are scored.
- Evaluation Criteria: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.


Visualizations

The following diagrams illustrate the workflows of the key genotoxicity assays.


[Click to download full resolution via product page](#)

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

[Click to download full resolution via product page](#)

Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.

[Click to download full resolution via product page](#)

Caption: Workflow of the In Vitro Chromosomal Aberration Test.

Conclusion

Based on the available data, **Hesperetin dihydrochalcone** does not raise concerns regarding genotoxicity. A bacterial reverse mutation assay yielded negative results. While specific quantitative data for the in vitro micronucleus and chromosomal aberration assays are not publicly detailed, the overall conclusion from regulatory bodies like EFSA is that HDC is not genotoxic. Comparative data from related flavonoids such as Hesperetin and Naringin, and the structurally similar Neohesperidin dihydrochalcone, generally support a lack of genotoxic potential for this class of compounds. This guide provides researchers and drug development professionals with a consolidated overview of the genotoxicity profile of **Hesperetin dihydrochalcone**, supporting its further investigation and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavouring group evaluation 420 (FGE.420): Hesperetin dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside- β -Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside- β -Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]

- 8. Heated naringin mitigate the genotoxicity effect of Mitomycin C in BALB/c mice through enhancing the antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-genotoxic effect of naringin against bleomycin-induced genomic damage in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Chromosomal Instability in Diabetic Rats Treated with Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of chromosomal instability in diabetic rats treated with naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringin, a citrus flavonone, protects against radiation-induced chromosome damage in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hesperidin, a citrus bioflavonoid, ameliorates genotoxicity-induced by diazinon in human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genotoxicity Assessment of Hesperetin Dihydrochalcone: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191844#genotoxicity-assessment-of-hesperetin-dihydrochalcone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com